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Introduction

Mifepristone, designated RU 486 by its developers at Roussel-Uclaf, is a synthetic steroid with
potent antiprogestational and antiglucocorticoid properties. Its discovery in 1980 marked a
significant milestone in reproductive health and endocrinology. This technical guide provides a
comprehensive overview of the discovery, synthesis, and biological activity of mifepristone, with
a focus on the experimental methodologies and quantitative data relevant to researchers in the
field of drug development. The initial query for "RU 45144" is presumed to be a typographical
error, as the vast body of scientific literature points to RU 486 (mifepristone) as the compound
of interest developed by Roussel-Uclaf with the described biological activities.

Discovery and Development

Mifepristone was first synthesized in 1980 by chemists at the French pharmaceutical company
Roussel-Uclaf.[1] The research program, initially aimed at developing glucocorticoid receptor
antagonists, led to the serendipitous discovery of a compound with strong anti-progesterone
activity. This compound, 11[3-(4-dimethylaminophenyl)-173-hydroxy-17a-(1-propynyl)-estra-4,9-
dien-3-one, was given the code RU 38486, later shortened to RU 486.

Chemical Synthesis
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The synthesis of mifepristone is a multi-step process starting from estra-4,9-diene-3,17-dione.
The key strategic steps involve the selective protection of the 3-keto group, stereoselective
introduction of the bulky 11[3-aryl group, and the addition of the 17a-propynyl side chain.[2]

Experimental Protocol: Synthesis of Mifepristone

The following protocol is a generalized representation based on published synthetic routes.[1]
[2] Specific reaction conditions and yields may vary based on the scale and specific reagents
used.

Step 1: Protection of the 3-Keto Group of Estra-4,9-diene-3,17-dione

o Reaction: Estra-4,9-diene-3,17-dione is reacted with an ethylene glycol in the presence of a
catalyst, such as p-toluenesulfonic acid-collidine salt, to selectively form the ketal at the C3
position.[2]

e Purpose: This protection prevents the C3 ketone from reacting in subsequent steps.
Step 2: Epoxidation of the 5(10)-double bond

o Reaction: The resulting 3-keto protected steroid is treated with an epoxidizing agent, such as
hydrogen peroxide in the presence of hexafluoroacetone, to form a 5a,10a-epoxide.[2]

e Purpose: The epoxide serves as a precursor for the introduction of the 11p-substituent.
Step 3: Grignard Reaction for 113-Aryl Group Introduction

e Reaction: The epoxide is reacted with a Grignard reagent, 4-bromodimethylaniline
magnesium bromide, in the presence of a copper(l) salt catalyst. This results in the opening
of the epoxide ring and the stereoselective addition of the 4-dimethylaminophenyl group at
the 113 position.[1]

e Purpose: This step introduces the key bulky substituent that confers the antagonistic activity.
Step 4: Addition of the 17a-Propynyl Group

e Reaction: The 17-keto group is reacted with propynylmagnesium bromide.[3]
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e Purpose: This addition creates the 17a-propynyl side chain, which enhances the binding
affinity to the progesterone receptor.

Step 5: Hydrolysis (Deprotection) and Dehydration

e Reaction: The protecting group at C3 is removed by acid hydrolysis, which is followed by
dehydration to re-form the conjugated enone system.

 Purification: The final product, mifepristone, is purified by chromatography.
The overall yield for this synthetic route is reported to be in the range of 29.7%.

Synthesis Workflow Diagram

Click to download full resolution via product page

Caption: A simplified workflow of the chemical synthesis of mifepristone.

Biological Activity and Mechanism of Action

Mifepristone is a potent competitive antagonist of the progesterone receptor (PR) and the
glucocorticoid receptor (GR).[4] It exhibits high binding affinity for these receptors, leading to
the blockade of the normal physiological effects of progesterone and cortisol.

Progesterone Receptor Antagonism

The primary mechanism of action of mifepristone in terminating pregnancy is through its
antagonism of the progesterone receptor. Progesterone is essential for establishing and
maintaining pregnancy. By blocking the PR, mifepristone leads to the breakdown of the uterine
lining, cervical softening, and an increase in uterine contractility, ultimately resulting in the
detachment and expulsion of the embryo.[5]

Glucocorticoid Receptor Antagonism
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Mifepristone also acts as a potent antagonist at the glucocorticoid receptor. This property is

utilized in the treatment of Cushing's syndrome, a condition characterized by excessive cortisol

levels.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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